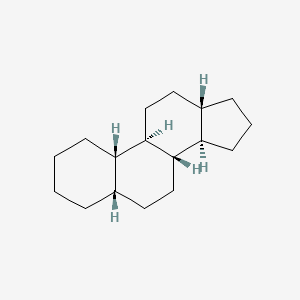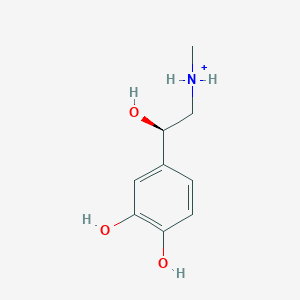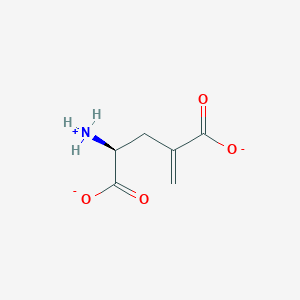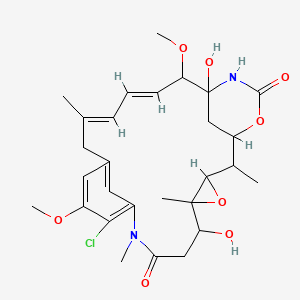
BARIUM TITANATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BARIUM TITANATE is an inorganic compound with the chemical formula BaTiO₃. It is a white powder that becomes transparent when prepared as large crystals. This compound is known for its ferroelectric, pyroelectric, and piezoelectric properties, making it a valuable material in various technological applications .
Preparation Methods
BARIUM TITANATE can be synthesized through several methods:
Sol-Gel Process: This method involves the reaction of barium ions and titanium ions in the presence of a chelating agent.
Solid-State Reaction: This traditional method involves mixing barium carbonate (BaCO₃) and titanium dioxide (TiO₂) powders, followed by calcination at high temperatures to form this compound(IV).
Hydrothermal Synthesis: This method involves reacting barium salts and titanium oxide in an aqueous solution under high pressure and temperature.
Chemical Reactions Analysis
BARIUM TITANATE undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of reducing or oxidizing agents.
Substitution Reactions: It can undergo substitution reactions where barium or titanium ions are replaced by other metal ions, altering its properties.
Hydrolysis: This compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Common reagents used in these reactions include mineral acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BARIUM TITANATE has a wide range of scientific research applications:
Electronics: It is widely used in the production of multilayer ceramic capacitors (MLCCs) due to its high dielectric constant.
Optics and Photonics: Its high refractive index and transparency make it suitable for optical applications such as high-index optical glasses and photorefractive devices.
Medical Field: The piezoelectric properties of this compound(IV) make it valuable in ultrasonic transducers used for imaging and therapeutic purposes.
Energy Storage: It is used in the development of high-power energy storage devices and fuel cells.
Biomedical Applications: This compound nanoparticles have shown potential in anti-cancer drug discovery due to their biocompatibility and unique physicochemical properties.
Mechanism of Action
The mechanism of action of barium titanate(IV) is primarily based on its ferroelectric and piezoelectric properties. These properties arise from the spontaneous electrical polarization of the material, which can be reversed by an external electric field . This polarization effect is crucial for its applications in electronic devices, where it can store and release electrical energy efficiently. In biomedical applications, the piezoelectric properties enable it to generate micro-electric currents that enhance cellular activities, such as bone regeneration .
Comparison with Similar Compounds
BARIUM TITANATE can be compared with other similar compounds, such as:
Lead zirconate titanate (PZT): Known for its high piezoelectric properties, PZT is widely used in sensors and actuators. it contains lead, which poses environmental and health concerns.
Strontium titanate (SrTiO₃): This compound shares similar ferroelectric properties with this compound(IV) but has a different crystal structure and lower dielectric constant.
Calcium titanate (CaTiO₃): It is another titanate compound with ferroelectric properties but is less commonly used due to its lower performance compared to this compound(IV).
This compound stands out due to its excellent combination of ferroelectric, pyroelectric, and piezoelectric properties, making it a versatile material for various applications.
Properties
Molecular Formula |
BaTiO3 BaO3Ti |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
barium(2+);dioxido(oxo)titanium |
InChI |
InChI=1S/Ba.3O.Ti/q+2;;2*-1; |
InChI Key |
WNKMTAQXMLAYHX-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Ti](=O)[O-].[Ba+2] |
Synonyms |
arium titanate (BaTiO3) barium titanate(IV) barium titanate(IV), ion (2-) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B1233861.png)










